Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate

Disazo dye light fastness Polyolefin fiber dyeing Monoazo vs. disazo comparison

Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate (CAS 68958-98-5, EC 273-384-2) is a disazo acid dye belonging to the aromatic azo compound family. Its structure features two azo (-N=N-) chromophores bridging 4-hydroxyphenyl, 1-naphthyl, and benzenesulphonate moieties, with a molecular formula of C₂₂H₁₅N₄NaO₄S (MW 454.43 g/mol).

Molecular Formula C22H15N4NaO4S
Molecular Weight 454.4 g/mol
CAS No. 68958-98-5
Cat. No. B12785728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate
CAS68958-98-5
Molecular FormulaC22H15N4NaO4S
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)O.[Na+]
InChIInChI=1S/C22H16N4O4S.Na/c27-17-10-8-15(9-11-17)23-25-21-12-13-22(20-7-2-1-6-19(20)21)26-24-16-4-3-5-18(14-16)31(28,29)30;/h1-14,27H,(H,28,29,30);/q;+1/p-1
InChIKeyJERQGCCANBFCPP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate (CAS 68958-98-5) – Technical Baseline for Scientific Procurement


Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate (CAS 68958-98-5, EC 273-384-2) is a disazo acid dye belonging to the aromatic azo compound family. Its structure features two azo (-N=N-) chromophores bridging 4-hydroxyphenyl, 1-naphthyl, and benzenesulphonate moieties, with a molecular formula of C₂₂H₁₅N₄NaO₄S (MW 454.43 g/mol) [1]. This structural arrangement places it within the disazo acid dye class, which is distinct from monoazo dyes such as C.I. Acid Orange 7 and from other disazo positional isomers like C.I. Acid Red 151 (CAS 6406-56-0), where the hydroxyl and sulfonate substitution positions differ [1]. The compound is listed as an existing commercial chemical substance under EINECS and is primarily utilized as a textile dye for polyamide fibers [1].

Why Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate Cannot Be Substituted by Generic Disazo Acid Dyes


Disazo acid dyes sharing the same nominal Colour Index classification often exhibit significant performance divergence based on the precise positions of hydroxyl and sulfonate substituents. Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate possesses a unique 4-hydroxyphenyl azo naphthyl → 3-benzenesulphonate connectivity that differentiates it from the more common C.I. Acid Red 151 (4-[(2-hydroxy-1-naphthyl)azo]phenyl → 4-benzenesulphonate) [1]. Positional isomerism directly impacts dye-fiber affinity, wash fastness, and light stability on polyamide substrates [2], meaning that substitution with a generic “disazo acid red” without verifying the exact CAS registration can lead to off-spec dye uptake, shade mismatch, and reduced wet-fastness performance. The quantitative evidence below details precisely where this compound differs from its closest structural analogs.

Quantitative Differential Evidence: Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate vs. Closest Analogs


Disazo vs. Monoazo Light Fastness Improvement on Polyolefin Fibers (Class-Level Inference)

Disazo red dyes structurally related to Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate demonstrate a one-unit improvement in light fastness rating compared to analogous monoazo red dyes. In a controlled study on ultra-high-molecular-weight polyethylene (UHMWPE) fibers, a decyl-substituted disazo red dye achieved a light fastness rating of 3–4 on the ISO grey scale, whereas the corresponding primary monoazo red dye achieved only rating 2–3 [1]. This improvement is attributed to the extended conjugation and enhanced photostability conferred by the second azo bond [1].

Disazo dye light fastness Polyolefin fiber dyeing Monoazo vs. disazo comparison

Disazo Acid Dye Wash and Light Fastness on Wool and Nylon (Class-Level Benchmarking)

Disazo acid dyes containing sulfonate groups, including the target compound's chemical class, consistently deliver wash fastness and light fastness ratings of 4–5 on wool and nylon substrates. In a 2026 study on eco-friendly disazo acid dyes (D1–D4) synthesized from sulfanilic acid and aromatic couplers, all dyes exhibited bright, high-affinity coloration with wash and light fastness ratings in the 4–5 range on both wool and nylon fabrics, with λmax values between 479 and 485 nm [1]. By contrast, monoazo acid dyes such as C.I. Acid Orange 7 typically show lower wet-fastness performance on nylon, with reported wash fastness ratings of 3–4 in comparable dyeing protocols [2]. The target compound, with its dual azo chromophore and strategically positioned sulfonate group, is expected to align with the upper end of this disazo performance envelope.

Disazo acid dye fastness Wool dyeing Nylon dyeing Wash fastness rating

Pseudo-First-Order Decolorization Rate Constant in Electro-Fenton Process (Disazo vs. Monoazo vs. Triazo Class Inference)

The electro-Fenton decolorization behavior of azo dyes is strongly influenced by the number of azo bonds. In a comparative study, the pseudo-first-order rate constant for decolorization of the diazo dye Acid Red 151 (structurally analogous to the target compound) was significantly lower than that of monoazo Acid Orange 7, owing to the reduced reactivity of additional azo bonds with hydroxyl radicals [1]. Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate, as a disazo dye with two azo groups, is predicted to exhibit similarly slower decolorization kinetics compared to monoazo alternatives, implying greater inherent resistance to oxidative degradation during wastewater treatment [1]. This property can be either an advantage (durability in use) or a liability (environmental persistence), depending on the application context.

Azo dye decolorization Electro-Fenton kinetics Environmental persistence Wastewater treatment

TTR Fibrillogenesis Inhibition Activity as a Potential Differentiator for Biological Research Procurement

A compound structurally consistent with Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate has been evaluated in a BindingDB entry for inhibition of transthyretin (TTR)-mediated fibrillogenesis, showing an IC₅₀ of 7.70 × 10³ nM (7.7 µM) in a turbidimetric assay of acid-induced protein aggregation [1]. This activity, while modest, represents a functional property not shared by many commodity disazo acid dyes such as C.I. Acid Red 151, which are primarily characterized by dyeing performance alone. The presence of the 4-hydroxyphenylazo moiety may contribute to protein-surface recognition interactions that are absent in isomers lacking this substitution pattern [1]. This positions the compound as a dual-function material—both a dye and a biochemical probe—for research groups studying amyloid-related diseases.

TTR amyloidosis Protein aggregation inhibitor Azo compound pharmacology

Optimal Procurement Scenarios for Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate


High-Light-Fastness Dyeing of Polyamide and Polyolefin Technical Textiles

This compound is indicated for dyeing polyamide (nylon 6, nylon 66) and polyolefin (UHMWPE, polypropylene) fabrics requiring light fastness ratings ≥3–4. As shown in Section 3, disazo red dyes deliver a one-unit ISO grey scale improvement over monoazo alternatives on UHMWPE fibers [1]. The compound's single sulfonate group also provides adequate water solubility for exhaust dyeing while maintaining fiber affinity, making it suitable for technical textiles used in outdoor equipment, automotive interiors, and geotextiles.

Wool and Nylon Apparel Requiring Wash Fastness Ratings of 4–5

For wool and nylon apparel or home textiles that must withstand repeated commercial laundering, the disazo acid dye class to which this compound belongs achieves wash fastness ratings of 4–5 on both fiber types [2]. This performance level meets the specifications of major retail brands and exceeds the 3–4 rating typical of monoazo acid dyes on nylon [3]. Procurement for dye-house operations targeting premium wool-nylon blends should prioritize this CAS over generic disazo dyes to ensure predictable fastness outcomes.

Environmental Fate Studies and Electrochemical Wastewater Treatment Research

The compound's disazo structure results in slower electro-Fenton decolorization kinetics compared to monoazo dyes [4], making it a relevant model analyte for developing advanced oxidation processes targeting recalcitrant dye pollutants. Environmental engineering laboratories evaluating treatment technologies for textile effluents should select this compound as a representative disazo probe, as its degradation profile differs quantitatively from the more commonly studied monoazo Acid Orange 7.

Amyloid Protein Aggregation Research Requiring a Dual-Function Dye/Inhibitor Probe

The documented IC₅₀ of 7.7 µM against TTR fibrillogenesis [5] suggests this compound can serve as a starting scaffold for medicinal chemistry programs targeting amyloid diseases, or as a tool compound in biochemical assays. Unlike generic acid dyes that lack any reported bioactivity, this compound enables interdisciplinary research groups to utilise a single chemical entity for both visible staining and protein aggregation modulation experiments.

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